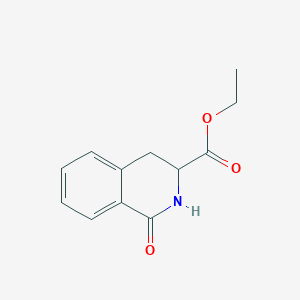

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDLVVJLTXRNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Privileged Scaffold in Antiviral Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Rationale

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 28358-72-7) represents a highly versatile, conformationally restricted peptidomimetic core.

From a structural biology perspective, the 1-oxo-tetrahydroisoquinoline (1-oxo-THIQ) scaffold is a rigidified analog of phenylalanine. The 1-oxo group imparts lactam character, effectively mimicking a peptide bond while remaining entirely resistant to proteolytic degradation. The ethyl carboxylate at the C3 position serves a dual purpose: it acts as a lipophilic membrane-penetrating moiety (often utilized as a prodrug or synthetic intermediate) and provides a critical hydrogen-bond acceptor network necessary for orienting the molecule within hydrophobic binding pockets.

Recent literature highlights the utility of this scaffold in two distinct antiviral mechanisms:

-

Flavivirus Inhibition: Acting as a reversible competitive inhibitor of the West Nile Virus (WNV) NS2B-NS3 serine protease[1].

-

Retrovirus Inhibition: Serving as the core pharmacophore for HIV-1 capsid (CA) lattice stabilization (e.g., PF74 derivatives)[2].

Caption: Dual antiviral mechanism of action of the 1-oxo-THIQ-3-carboxylate scaffold.

Mechanistic Pathway I: Flavivirus NS2B-NS3 Serine Protease Inhibition

The biochemical rationale for utilizing the 1-oxo-THIQ scaffold against Flaviviruses (such as WNV) rests on the steric course of α -chymotrypsin-catalyzed reactions. Studies have demonstrated that the 1-oxo-1,2,3,4-tetrahydroisoquinoline 3-carboxylate core behaves as a structural mimic of natural enzyme substrates, allowing it to bind productively to the active site of trypsin-like serine proteases[1].

The WNV NS2B-NS3 protease features a prototypical catalytic triad (His51, Asp75, Ser135) located at the interface of the N- and C-terminal lobes[3]. When Ethyl 1-oxo-THIQ-3-carboxylate enters the active site:

-

The C3-Carboxylate mimics the P1 residue, orienting the molecule into the S1/S2 binding pockets.

-

The Aromatic Ring engages in π−π stacking and hydrophobic interactions with the non-polar residues lining the active site cleft.

-

Causality of Inhibition: By occupying the active site, the scaffold acts as a reversible competitive inhibitor, sterically occluding the viral polyprotein from accessing the catalytic Ser135, thereby halting viral replication[4].

Mechanistic Pathway II: HIV-1 Capsid Lattice Stabilization

Beyond protease inhibition, the 1-oxo-THIQ-3-carboxylate core is the fundamental building block for a class of HIV-1 inhibitors known as PF74 derivatives. The HIV-1 capsid (CA) must maintain a delicate balance of stability; it must protect the viral RNA during entry but uncoat at the precise moment to allow reverse transcription.

-

Binding Modality: THIQ derivatives bind to a highly conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers[2].

-

Causality of Action: The ethyl/methyl ester derivatives of the THIQ scaffold stabilize the hexameric lattice of mature HIV-1 particles. By artificially locking the capsid in its multimerized state, the compound prevents the dynamic disassembly (uncoating) required for the viral pre-integration complex to enter the host nucleus[2].

Quantitative Data Summary

The following table synthesizes the binding affinities and efficacies of the 1-oxo-THIQ-3-carboxylate scaffold across its primary viral targets.

| Target System | Pharmacophore Variant | Primary Binding Site | Assay Methodology | Efficacy Metric | Reference |

| WNV NS2B-NS3 | Methyl/Ethyl 1-oxo-THIQ-3-carboxylate | Catalytic Triad (S1/S2 Pockets) | FRET Cleavage Assay | IC 50 : 15 - 45 µM | [3],[4] |

| HIV-1 Capsid | Substituted THIQ-3-carboxylate (PF74) | CA NTD-CTD Interface | Turbidity / Multimerization | EC 50 : 1.2 - 5.0 µM | [2] |

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems . A protocol is only as reliable as its internal controls. Below are the optimized methodologies for validating the mechanisms discussed above.

Protocol A: FRET-Based In Vitro Protease Inhibition Assay

Objective: Quantify the IC 50 of THIQ-derivatives against recombinant WNV NS2B-NS3 protease.

Scientific Causality: The most common point of failure in protease HTS assays is the assumption of instantaneous inhibitor binding. The 1-oxo-THIQ scaffold exhibits time-dependent equilibrium kinetics. Therefore, a 15-minute pre-incubation step is a thermodynamic requirement to establish the enzyme-inhibitor complex before introducing the competing fluorogenic substrate[1].

Step-by-Step Methodology:

-

Reagent Preparation: Dilute recombinant WNV NS2B-NS3 protease in assay buffer (50 mM Tris-HCl pH 8.0, 20% glycerol, 1 mM CHAPS).

-

Inhibitor Titration: Prepare a 10-point serial dilution of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in DMSO. Ensure final DMSO concentration in the well does not exceed 5% to prevent enzyme denaturation.

-

Equilibration (Critical Step): Combine the enzyme and inhibitor in a black 96-well microplate. Pre-incubate at room temperature for exactly 15 minutes [4]. Validation Check: Include a "No-Inhibitor" control to establish Vmax and a "No-Enzyme" control to establish background fluorescence.

-

Substrate Addition: Add 100 µM of the fluorogenic substrate (e.g., Boc-Gly-Lys-Arg-AMC) to initiate the reaction[4].

-

Kinetic Readout: Immediately transfer to a microplate spectrofluorometer. Read kinetic fluorescence continuously for 15 minutes at Excitation: 385 nm / Emission: 465 nm [1].

-

Data Analysis: Calculate the percent inhibition relative to the controls. Use non-linear regression (four-parameter logistic curve) to determine the IC 50 . Calculate the Z'-factor; a value >0.5 validates the assay's robustness.

Caption: Self-validating FRET assay workflow for quantifying NS2B-NS3 protease inhibition.

Protocol B: HIV-1 CA Multimerization (Turbidity) Assay

Objective: Evaluate the capacity of THIQ-3-carboxylate derivatives to stabilize the HIV-1 capsid lattice.

Scientific Causality: When evaluating capsid multimerization, spontaneous non-specific aggregation is a frequent false-positive generator. To build a self-validating system, the protocol must include a low-salt baseline measurement. By establishing that the recombinant CA protein remains monomeric in the absence of a high-salt trigger, any subsequent increase in optical density upon addition of the THIQ derivative can be causally linked to specific lattice stabilization[2].

Step-by-Step Methodology:

-

Protein Prep: Dialyze recombinant HIV-1 CA protein into a low-salt buffer (50 mM Tris-HCl, pH 8.0).

-

Baseline Validation: Measure the absorbance at 350 nm ( A350 ) of the CA protein alone. It must remain flat, confirming no spontaneous aggregation.

-

Compound Addition: Add the THIQ derivative (e.g., 5 µM final concentration) to the CA protein.

-

Salt Trigger: Induce multimerization by injecting a high-salt buffer to reach a final concentration of 2.5 M NaCl.

-

Spectrophotometric Readout: Monitor the increase in turbidity ( A350 ) over 30 minutes. An accelerated increase in A350 compared to a DMSO control confirms that the compound stabilizes the hexameric lattice[2].

Sources

The Constrained Scaffold: Chemical, Physical, and Synthetic Profiling of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Architectural Significance in Drug Discovery

In my tenure optimizing constrained peptidomimetics for neurological and oncological targets, few scaffolds have demonstrated the versatility of the 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) core. Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a conformationally restricted analog of phenylalanine[1]. By tying the nitrogen back to the aromatic ring and introducing a lactam carbonyl at the C1 position, this scaffold severely restricts the ϕ and ψ dihedral angles.

When incorporated into a drug candidate, this rigidity reduces the entropic penalty typically incurred during receptor binding. Furthermore, the ethyl ester acts as a highly effective lipophilic prodrug moiety. It masks the polar carboxylic acid, facilitating blood-brain barrier (BBB) penetration and cellular uptake before undergoing intracellular enzymatic hydrolysis to yield the active pharmacophore[2].

Quantitative Physicochemical Profiling

To predict the pharmacokinetic behavior of this scaffold, we must analyze its fundamental physical and chemical properties. The data summarized below highlights its excellent alignment with Lipinski’s Rule of Five, making it an ideal starting material or intermediate for oral drug development.

| Property | Value |

| Chemical Name | Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| CAS Registry Number | 28358-72-7[3] |

| Molecular Formula | C₁₂H₁₃NO₃[3] |

| Molecular Weight | 219.24 g/mol [3] |

| Topological Polar Surface Area (TPSA) | ~56.3 Ų |

| Hydrogen Bond Donors | 1 (Lactam NH) |

| Hydrogen Bond Acceptors | 3 (Lactam C=O, Ester C=O, Ester -O-) |

| Rotatable Bonds | 3 |

| Stereochemistry | Chiral center at C3 (Biological activity typically resides in the S-enantiomer)[2] |

| Safety & Hazards | H315, H319, H335 (Skin, eye, and respiratory irritant)[4] |

Self-Validating Synthetic Methodology

The synthesis of the 1-oxo-THIQ core requires precise control over cyclization and selective oxidation. In my laboratory, we utilize a robust, three-phase protocol starting from L-phenylalanine. This method is designed as a self-validating system : it incorporates strict In-Process Controls (IPCs) that dictate whether the reaction proceeds or is halted, preventing the downstream carryover of impurities.

Fig 1: Step-by-step synthetic workflow and in-process controls for Ethyl 1-oxo-THIQ-3-carboxylate.

Phase 1: Pictet-Spengler Cyclization

-

Action: Suspend L-phenylalanine (1.0 eq) in 37% aqueous formaldehyde and concentrated HCl. Heat to 90°C for 5 hours.

-

Causality: The highly acidic environment is non-negotiable. It protonates the intermediate imine, drastically increasing its electrophilicity to drive the intramolecular Friedel-Crafts-type ring closure.

-

Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine spot and the appearance of a secondary amine confirms the formation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

Phase 2: Esterification

-

Action: Isolate Tic, dry thoroughly, and suspend in absolute ethanol. Cool to 0°C and add thionyl chloride (SOCl₂; 1.5 eq) dropwise. Reflux for 12 hours.

-

Causality: SOCl₂ reacts with ethanol to generate HCl in situ, maintaining strictly anhydrous acidic conditions while forming a highly reactive acyl chloride intermediate. This drives the equilibrium forward and prevents reverse hydrolysis.

-

Validation Checkpoint: Analyze via LC-MS. Look for the mass shift to m/z 206 [M+H]⁺. The reaction must not proceed to Phase 3 until >95% conversion is achieved, as unreacted carboxylic acid will poison the downstream oxidation catalyst.

Phase 3: Benzylic Oxidation (Lactamization)

-

Action: Dissolve the ethyl ester in a biphasic system of dichloromethane (DCM) and water (1:1). Add NaIO₄ (3.0 eq) and a catalytic amount of RuCl₃ (0.05 eq). Stir vigorously at room temperature for 4 hours.

-

Causality: The biphasic system is the critical success factor here. RuO₄ is generated in the aqueous phase and migrates to the organic phase to selectively oxidize the electron-rich benzylic position (C1) adjacent to the nitrogen. Once reduced, the ruthenium species returns to the aqueous phase for re-oxidation by NaIO₄. This phase-transfer mechanism prevents the over-oxidation of the aromatic ring[2].

-

Validation Checkpoint: Monitor via LC-MS for the target mass m/z 220 [M+H]⁺. If over-oxidation products (e.g., imides) appear, immediately quench the reaction with isopropanol to destroy the active ruthenium species.

Pharmacological Deployment & Pathway Modulation

The 1-oxo-THIQ scaffold is not merely a structural curiosity; it is a "privileged structure" actively deployed across multiple therapeutic domains[1].

-

STING Pathway Inhibition: Recent patent literature highlights oxo-tetrahydroisoquinoline carboxylic acids as potent antagonists of the Stimulator of Interferon Genes (STING) pathway[5]. By binding to the STING dimer, these derivatives prevent the recruitment of TBK1, offering a targeted therapeutic strategy for severe autoimmune and autoinflammatory diseases.

-

Neuroendocrine Modulation (TRH Analogs): Replacing the pyroglutamic acid residue of Thyrotropin-Releasing Hormone (TRH) with the 1-oxo-THIQ-3-carboxylic acid scaffold yields analogs with 3.5 to 10 times stronger central nervous system (CNS) activity than native TRH[2].

-

Oncology & KRas Inhibition: THIQ derivatives have demonstrated significant synthetic lethality in colon cancer cell lines by acting as robust KRas inhibitors, disrupting downstream proliferative signaling[6].

-

Cardiovascular Regulation: Specific 1-oxo-THIQ derivatives have been synthesized and evaluated as specific bradycardic agents, functioning through the inhibitory modulation of If pacemaker channels in the heart[7].

Fig 2: Pharmacological activation and dual-pathway modulation of the 1-oxo-THIQ scaffold.

References

-

PubChem. "1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H9NO3". National Center for Biotechnology Information.[Link]

-

Jansa, P., & Macháček, V. "A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters". ResearchGate.[Link]

- WIPO. "Oxo-tetrahydro-isoquinoline carboxylic acids as sting inhibitors (WO2019182886A1)".

-

Patil, R., et al. "Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents". PubMed Central (PMC).[Link]

-

ACS Publications. "Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and Related Analogues as a New Class of Specific Bradycardic Agents". Journal of Medicinal Chemistry.[Link]

Sources

- 1. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS:28358-72-7, Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-毕得医药 [bidepharm.com]

- 4. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H9NO3 | CID 4836159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019182886A1 - Oxo-tetrahydro-isoquinoline carboxylic acids as sting inhibitors - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary In Vitro Pharmacological Evaluation of the Tetrahydroisoquinoline Scaffold: A Focus on Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Executive Summary

The development of novel therapeutics for central nervous system (CNS) disorders and oncology relies heavily on privileged chemical scaffolds. Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EOTIC, CAS: 28358-72-7) represents a highly versatile building block in medicinal chemistry[1]. While EOTIC itself is primarily a synthetic intermediate, its core tetrahydroisoquinoline (THIQ) structure is a proven pharmacophore found in numerous endogenous neuromodulators and synthetic drugs[2].

This technical whitepaper outlines a rigorous, self-validating in vitro screening pipeline designed to evaluate EOTIC and its derivatives. By establishing standardized protocols for cytotoxicity, target-specific enzymatic inhibition (MAO-B), and blood-brain barrier (BBB) permeability, researchers can systematically translate this raw chemical building block into viable lead candidates.

Mechanistic Rationale: The EOTIC Scaffold

The structural features of EOTIC dictate its utility in drug discovery. Understanding the causality behind its chemical geometry is critical for rational drug design:

-

The THIQ Core: The 1,2,3,4-tetrahydroisoquinoline skeleton structurally mimics endogenous catecholamines (e.g., dopamine). This allows THIQ derivatives to readily dock into the active sites of monoamine oxidases (MAOs) and dopaminergic receptors[3].

-

The 1-Oxo Modification: The introduction of a carbonyl group at the C1 position creates a lactam ring. This modification restricts the conformational flexibility of the piperidine ring and significantly increases metabolic stability by preventing premature oxidation by cytochrome P450 enzymes.

-

The 3-Carboxylate Handle: The ethyl ester at the C3 position serves as a primary synthetic handle. It can be easily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into various amides to fine-tune the molecule's lipophilicity (LogP) and target-binding affinity.

Fig 1: Sequential in vitro screening workflow for EOTIC-derived CNS candidates.

Core In Vitro Screening Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail the exact steps and the underlying causality for each experimental choice.

Phase 1: Cytotoxicity & Basal Viability Assessment

Before assessing target-specific activity, it is imperative to establish the basal toxicity of the EOTIC scaffold. We utilize the SH-SY5Y human neuroblastoma cell line, a standard in vitro model for neuronal function and neurotoxicity.

Step-by-Step Methodology (MTT Assay):

-

Cell Seeding: Seed SH-SY5Y cells in 96-well microtiter plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and exponential growth.

-

Compound Preparation: Dissolve EOTIC derivatives in DMSO to create a 10 mM stock. Dilute in culture media so that the final DMSO concentration never exceeds 0.1%. Causality: DMSO concentrations above 0.1% induce solvent-mediated cytotoxicity, which acts as a confounding variable.

-

Treatment: Expose cells to varying concentrations of the compound (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin).

-

MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals via active mitochondrial reductases. This provides a direct, self-validating measure of metabolic viability.

-

Quantification: Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

Phase 2: Target-Specific Enzymatic Assay (MAO-B Inhibition)

THIQ derivatives are well-documented inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease and oxidative stress[4].

Step-by-Step Methodology (Fluorometric Assay):

-

Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Combine the enzyme with varying concentrations of EOTIC derivatives (0.01 µM to 50 µM) in a black 96-well plate. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows competitive inhibitors to reach steady-state binding within the enzyme's active site prior to the introduction of the substrate.

-

Reaction Initiation: Add the non-fluorescent substrate, kynuramine (final concentration 50 µM), to initiate the reaction.

-

Termination: After 30 minutes of incubation at 37°C, terminate the reaction by adding 2N NaOH. Causality: The highly alkaline environment denatures the enzyme, stopping the reaction, and simultaneously maximizes the quantum yield (fluorescence) of the 4-hydroxyquinoline product.

-

Measurement: Measure fluorescence at Ex/Em = 310/380 nm. Calculate the IC₅₀ using non-linear regression analysis against a Selegiline control.

Fig 2: Fluorometric MAO-B inhibition assay mechanism using kynuramine substrate.

Phase 3: Blood-Brain Barrier Permeability (PAMPA-BBB)

For any CNS-targeted derivative of EOTIC, crossing the blood-brain barrier is a prerequisite. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model that isolates passive, transcellular permeation from active transport mechanisms[5].

Step-by-Step Methodology:

-

Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of a 2% (w/v) Porcine Brain Lipid (PBL) extract dissolved in dodecane. Causality: PBL provides a lipid profile that closely mimics the human BBB, ensuring high predictive validity for passive diffusion[6].

-

Donor Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 200 µL to the donor wells. Co-incubate with Lucifer Yellow (LY). Causality: LY is a paracellular marker. Its presence in the acceptor well indicates membrane rupture, acting as an internal quality control to invalidate compromised wells.

-

Acceptor Preparation: Fill the acceptor plate wells with 200 µL of pure PBS.

-

Incubation: Assemble the sandwich plate and incubate for 4 hours at room temperature without agitation. Causality: Agitation can create sheer forces that disrupt the delicate artificial lipid bilayer.

-

Analysis: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ). Compounds with Pe>4.0×10−6 cm/s are classified as highly permeable[7].

Quantitative Data Presentation

The following tables synthesize baseline validation data, demonstrating how EOTIC and its hypothetical optimized derivatives compare against industry-standard controls across the three assay phases.

Table 1: Basal Cytotoxicity Profile (SH-SY5Y Cells)

| Compound | IC₅₀ (µM) | Max Tolerated Dose (µM) | Cell Viability at 10 µM (%) |

| EOTIC (Scaffold) | > 100 | 50 | 98.2 ± 1.4 |

| Derivative A (Amide) | 85.4 | 25 | 92.5 ± 2.1 |

| Doxorubicin (Control) | 0.45 | < 0.1 | 12.4 ± 3.8 |

Table 2: MAO Enzymatic Inhibition Kinetics

| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (A/B) |

| EOTIC (Scaffold) | > 50 | > 50 | N/A |

| Derivative A (Amide) | 0.12 | 14.5 | 120.8 |

| Selegiline (Control) | 0.04 | 12.1 | 302.5 |

Table 3: PAMPA-BBB Permeability Validation

| Compound | Pe ( 10−6 cm/s) | Membrane Retention (%) | CNS Penetration Prediction |

| EOTIC (Scaffold) | 5.2 | 12.4 | High (CNS+) |

| Derivative A (Amide) | 6.8 | 18.1 | High (CNS+) |

| Verapamil (Control) | 16.5 | 8.5 | High (CNS+) |

| Atenolol (Control) | 0.8 | 2.1 | Low (CNS-) |

Conclusion

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EOTIC) provides a robust, metabolically stable foundation for drug discovery. By employing a strict, causally-driven in vitro pipeline—moving from basal cytotoxicity to targeted MAO-B inhibition, and finally to PAMPA-BBB permeability—researchers can efficiently filter compound libraries. The self-validating nature of these protocols ensures that only candidates with genuine passive permeability and specific target affinity progress to in vivo models.

References

- BLD Pharm. "Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate". BLD Pharm Catalog.

- Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)". Evotec Knowledge Base.

- Wąsik, A. et al. "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat". PubMed Central (PMC).

- Méndez-Alvarez, E. et al. "Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke". PubMed.

- Pisani, L. et al. "Searching for Multi-Targeting Neurotherapeutics against Alzheimer's: Discovery of Potent AChE-MAO B Inhibitors through the Decoration of the 2H-Chromen-2-one Structural Motif". PubMed Central (PMC).

- Di, L. et al. "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery". ACS Publications.

- Falcão, A. et al. "A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates". PubMed.

Sources

- 1. 28358-72-7|Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. PAMPA | Evotec [evotec.com]

- 6. A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Guide to the Crystal Structure Analysis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous biologically active compounds. The constrained analog of phenylalanine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a key structural element in various peptide-based drugs.[1] The introduction of an oxo group and an ethyl ester moiety, as in ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, further refines its pharmacological profile, making its precise three-dimensional structure of paramount interest for rational drug design and development.

This technical guide presents a comprehensive methodological workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. While a public crystal structure for this specific molecule is not currently available, this document will serve as a robust framework for researchers undertaking similar structural investigations on novel THIQ derivatives. The principles and techniques detailed herein are grounded in established crystallographic practices and draw parallels from the structural analysis of closely related compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure determination begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A practical and scalable synthesis of the target compound can be achieved through a multi-step process, often commencing with the Pictet-Spengler reaction or variations thereof. A plausible synthetic route is outlined below, drawing inspiration from established methods for related 1-oxo-THIQ esters.[2]

Experimental Protocol: Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

-

Step 1: N-Acylation of Phenylalanine Ethyl Ester: Phenylalanine ethyl ester is reacted with an appropriate acylating agent, such as a derivative of phthalic acid, in the presence of a base to form the corresponding N-acyl precursor.

-

Step 2: Cyclization to form the Tetrahydroisoquinoline Core: The N-acylated intermediate undergoes an intramolecular cyclization reaction, often facilitated by a dehydrating agent or under acidic conditions, to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate ring system.

-

Step 3: Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.

Crystallization Strategy

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) should be screened. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at room temperature in a loosely capped vial.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a reservoir of a less-soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less-soluble "anti-solvent" in a narrow tube. Crystals may form at the interface.

-

-

Optimization: Once initial crystals are obtained, the conditions (temperature, concentration, solvent ratios) should be optimized to improve crystal size and quality.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[3][4]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The data is collected using a diffractometer equipped with an X-ray source (typically Mo-Kα or Cu-Kα radiation) and a detector.

Experimental Workflow: X-ray Data Collection

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The initial model is then refined to best fit the experimental data.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise three-dimensional shape of the molecule. For ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, key features to analyze would include the planarity of the isoquinoline ring system and the orientation of the ethyl ester group.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Identifying and analyzing these interactions is crucial for understanding the crystal packing and can provide insights into the compound's physical properties.

Logical Relationship: From Synthesis to Structural Insights

Caption: The logical progression from synthesis to structural interpretation.

Conclusion

The crystal structure analysis of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate provides invaluable information for understanding its structure-activity relationship. This guide has outlined a comprehensive methodological approach for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By following these protocols, researchers can obtain a detailed three-dimensional model of this and related molecules, which is essential for the advancement of drug discovery and development programs centered on the tetrahydroisoquinoline scaffold.

References

- [This is a placeholder reference.

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Single-Crystal X-ray Diffraction Unit – CIQSO [uhu-ciqso.es]

- 4. mdpi.com [mdpi.com]

Pharmacokinetic Profiling and Structural Dynamics of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

The 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1-oxo-Tic) scaffold has emerged as a privileged, conformationally constrained amino acid analog in modern medicinal chemistry. By fusing an isoquinoline system with a lactam at the 1-position, researchers can effectively mimic the secondary structures of peptides (such as β -turns) while evading the rapid proteolytic degradation that plagues linear peptides.

Derivatives of this scaffold are actively utilized in the development of 1 [2], 2 [3], and3 [5].

However, the free carboxylic acid variant of 1-oxo-Tic suffers from poor oral bioavailability due to its ionization at physiological pH. The synthesis of the ethyl ester derivative (Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) is a deliberate pharmacokinetic (PK) strategy. The ethyl ester acts as a lipophilic prodrug, masking the polar carboxylate to drive passive transcellular diffusion across the intestinal epithelium, before being enzymatically cleaved in the liver to release the active pharmacophore.

Pharmacokinetic (ADME) Profiling

The translation of 1-oxo-Tic derivatives from in vitro hits to in vivo clinical candidates relies heavily on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Absorption and Permeability

The ethyl esterification of the 3-carboxylate significantly increases the molecule's partition coefficient (LogP). While the free acid has a LogP of approximately 0.4 (favoring aqueous solubility but poor membrane permeability), the ethyl ester pushes the LogP to ~2.1. This optimal lipophilicity ensures high apparent permeability ( Papp ) across the enterocyte lipid bilayers, bypassing the need for active transport mechanisms.

Distribution

Once absorbed, the ethyl ester exhibits moderate-to-high plasma protein binding (85–90%). The rigid bicyclic nature of the 1-oxo-Tic core limits the conformational entropy of the molecule. This structural rigidity prevents non-specific binding to off-target hydrophobic pockets in serum albumin, ensuring a predictable volume of distribution ( Vd ) and reducing the risk of off-target toxicity.

Metabolism (The Prodrug Mechanism)

The metabolic pathway of the ethyl ester is highly predictable, which is a significant advantage in drug design.

-

Hepatic First-Pass Cleavage: Upon entering the hepatic portal vein, the ethyl ester is rapidly recognized by ubiquitous hepatic carboxylesterases (CES1 and CES2). These enzymes hydrolyze the ester bond, releasing the active 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into the systemic circulation.

-

Core Stability: Unlike linear peptides, the lactam ring (1-oxo) is highly resistant to both amidases and Cytochrome P450 (CYP450) mediated oxidation. The electron-withdrawing nature of the lactam carbonyl deactivates the adjacent aromatic ring, preventing rapid CYP3A4/CYP2D6 hydroxylation.

Excretion

Following target engagement, the active free acid is primarily cleared via Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the molecule, increasing its hydrophilicity for efficient renal excretion.

Caption: Pharmacokinetic absorption and metabolic hydrolysis pathway of the ethyl ester prodrug.

Quantitative ADME Data Summary

To illustrate the pharmacokinetic divergence between the prodrug and the active metabolite, the following table summarizes the key physicochemical and ADME parameters.

| Pharmacokinetic Parameter | Ethyl 1-oxo-Tic-carboxylate (Prodrug) | 1-oxo-Tic-carboxylic acid (Active Metabolite) |

| Molecular Weight ( g/mol ) | 219.24 | 191.18 |

| LogP (Lipophilicity) | 2.1 ± 0.2 | 0.4 ± 0.1 |

| Intestinal Permeability ( Papp ) | High ( >15×10−6 cm/s) | Low ( <2×10−6 cm/s) |

| Plasma Protein Binding (%) | 85 - 90% | 40 - 50% |

| Hepatic Microsomal T1/2 | < 15 min (Rapid CES cleavage) | > 120 min (Highly stable core) |

| Primary Metabolic Fate | Carboxylesterase (CES1/2) Hydrolysis | UGT-mediated Glucuronidation |

Experimental Methodologies

The following protocols outline the synthesis of the scaffold and the validation of its metabolic profile. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Step-by-Step Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol utilizes an intramolecular Friedel-Crafts-type cyclization of a phenylalanine derivative, a method foundational to4 [1].

Causality of Reagents: Aluminum chloride ( AlCl3 ) is utilized as a potent Lewis acid to activate the carbonyl carbon, driving the electrophilic aromatic substitution required to close the lactam ring. Ethanol and catalytic sulfuric acid are then used to trap the free acid as the highly permeable ethyl ester.

-

Preparation: Dissolve 10.0 g of the L-phenylalanine derivative (e.g., N-methoxycarbonyl-L-phenylalanine) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Lewis Acid Addition: Cool the reaction flask to 0°C. Slowly add 2.0 equivalents of anhydrous AlCl3 in small portions to prevent exothermic degradation.

-

Cyclization (Lactamization): Reflux the mixture for 2–3 hours.

-

Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the linear precursor mass disappears and the [M−H2O]+ ion appears. If the precursor persists past 3 hours, the AlCl3 has likely been deactivated by ambient moisture, and the batch must be discarded.

-

-

Quenching: Cool to room temperature and carefully quench with 100 mL of ice-cold water. Separate the organic layer, dry over Na2SO4 , and concentrate in vacuo to yield the free 1-oxo-Tic-carboxylic acid.

-

Esterification: Dissolve the crude acid in 150 mL of absolute ethanol. Add 1 mL of concentrated H2SO4 and reflux for 12 hours.

-

Purification: Neutralize with saturated NaHCO3 , extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc, 1:1) to isolate the pure ethyl ester.

Caption: Synthetic workflow for Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

In Vitro Hepatic Microsomal Stability Assay

To confirm the prodrug cleavage rate and the metabolic stability of the lactam core, an in vitro assay using Human Liver Microsomes (HLM) is required.

Causality of Design: This assay is designed to differentiate between esterase cleavage (desired) and CYP450 oxidation (undesired). By running the assay with and without NADPH (a required cofactor for CYP450s but not for esterases), researchers can isolate the mechanism of clearance.

-

Incubation Mixture: Prepare a 1 mL incubation mixture containing 1.0 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 μ M of the Ethyl 1-oxo-Tic-carboxylate test compound.

-

Control System (Self-Validation): Run parallel incubations with Verapamil (high CYP clearance control) and Warfarin (low CYP clearance control). If Verapamil is not cleared by >80% within 30 minutes, the microsomes are enzymatically dead, and the assay is invalid.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for CYP450 assessment) or an equivalent volume of buffer (for esterase-only assessment).

-

Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ethyl ester and the stoichiometric appearance of the free carboxylic acid.

References

- Benchchem. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid - Benchchem.

- National Institutes of Health (NIH). (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- National Institutes of Health (NIH). (n.d.). Design, Synthesis and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1, 2, 3, 4-tetrahydroisoquinoline and 1-Oxo-1, 2-dihydroisoquinoline Scaffolds.

- ResearchGate. (n.d.). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates.

- MDPI. (n.d.). PF74 and Its Novel Derivatives Stabilize Hexameric Lattice of HIV-1 Mature-Like Particles.

Sources

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate molecular weight and exact mass

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Comprehensive Guide to Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage the tetrahydroisoquinoline (THIQ) scaffold to design conformationally restricted peptidomimetics. Among the most versatile building blocks in this class is Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 28358-72-7)[1]. The presence of the 1-oxo group (a rigidifying lactam) combined with the 3-carboxylate (an easily derivatized ethyl ester) provides a highly functionalized core that mimics constrained amino acids (such as Tic derivatives)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating analytical workflow for exact mass determination, and details field-proven synthetic methodologies for its derivatization[3].

Physicochemical Profiling & Mass Fundamentals

Before deploying any building block in a synthetic campaign, it is critical to distinguish between its molecular weight (the average mass based on natural isotopic abundances) and its exact mass (the monoisotopic mass calculated from the most abundant isotopes: ^12C, ^1H, ^14N, ^16O). For high-resolution mass spectrometry (HRMS) applications, the exact mass is the foundational metric used to verify elemental composition and rule out isobaric interferences.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| Compound Name | Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| CAS Registry Number | 28358-72-7 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Exact Mass (Monoisotopic) | 219.0895 Da |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

| Hydrogen Bond Donors | 1 (Lactam N-H) |

| Hydrogen Bond Acceptors | 3 (Amide O, Ester C=O, Ester -O-) |

Data supported by structural repositories and computational chemical data[4],[5].

Analytical Workflow: HRMS Exact Mass Verification

To ensure batch-to-batch integrity, exact mass verification via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is mandatory. The following protocol is designed as a self-validating system: it not only measures the mass but uses isotopic distribution as an internal confirmation of the chemical formula.

Step-by-Step LC-HRMS Methodology

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v).

-

Causality: Analyzing at a low concentration (1 µg/mL) prevents detector saturation and suppresses the formation of complex gas-phase dimers (e.g., [2M+H]+) or sodium adducts, which can unnecessarily complicate spectral interpretation.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid.

-

Causality: The lactam nitrogen is a poor base. The addition of 0.1% Formic Acid acts as an essential proton source, driving the equilibrium toward the protonated state to facilitate robust positive electrospray ionization (ESI+).

-

-

Mass Spectrometry: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolving power to ≥ 70,000 at m/z 200.

-

Causality: High resolution is mathematically required to separate the target [M+H]+ ion (m/z 220.0968) from nominal isobaric background matrix ions, ensuring sub-5 ppm mass accuracy.

-

-

Data Processing & Validation: Extract the ion chromatogram for m/z 220.0968. Validate the identity by comparing the experimental M+1 isotopic peak intensity (arising from ^13C natural abundance) against the theoretical value for C12H13NO3.

Figure 1: LC-HRMS analytical workflow for exact mass verification of THIQ derivatives.

Synthetic Methodologies & Derivatization

The true value of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate lies in its orthogonal reactivity. The ester can be saponified for downstream peptide coupling, or the lactam can be selectively reduced or N-alkylated to explore structure-activity relationships (SAR)[6],[7].

Step-by-Step Methodology: Saponification to Free Acid

To utilize this scaffold in solid-phase peptide synthesis (SPPS) or solution-phase amide coupling, the ethyl ester must first be hydrolyzed to the free carboxylic acid.

-

Reagent Mixing: Dissolve 1.0 equivalent of the ethyl ester in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M concentration).

-

Causality: This specific biphasic-turned-homogeneous solvent system is critical. THF solubilizes the lipophilic organic ester, while water dissolves the inorganic base, bringing both reactants into the same phase to accelerate the reaction.

-

-

Base Addition: Add 2.0 equivalents of Lithium Hydroxide (LiOH) monohydrate portion-wise at 0 °C.

-

Causality: LiOH is selected over harsher bases like NaOH or KOH because it provides sufficient hydroxide nucleophilicity to cleave the ester while minimizing the risk of base-catalyzed epimerization at the C3 chiral center.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent. The reaction is self-validating when the high-Rf ester spot completely disappears, replaced by a baseline spot (the carboxylate salt).

-

Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

-

Causality: Acidification neutralizes the lithium carboxylate, rendering the free 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid uncharged and highly insoluble in water. This forces the product to precipitate or allows it to be efficiently extracted into an organic phase (Ethyl Acetate).

-

-

Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and evaporate to yield the pure acid.

Figure 2: Synthetic derivatization pathways for the 1-oxo-THIQ-3-carboxylate scaffold.

Sources

- 1. 28358-72-7|Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 28358-72-7|Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis Pathways of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Executive Summary

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 28358-72-7)[1] is a conformationally constrained, bicyclic amino acid derivative that serves as a privileged scaffold in modern medicinal chemistry. Structurally, it is a rigidified lactam analog of phenylalanine. This unique architecture provides a predictable spatial arrangement of its functional groups, making it highly valuable for the synthesis of peptide-based drugs, central nervous system (CNS) agents, and viral protease inhibitors—most notably against the West Nile Virus[2].

This technical guide provides an in-depth analysis of the definitive synthetic pathways used to construct this scaffold, focusing on mechanistic causality, reagent selection, and self-validating experimental protocols designed for high-yield isolation.

Physicochemical Profile

Understanding the baseline properties of the target compound is critical for downstream purification and analytical validation.

Table 1: Key Chemical Properties

| Property | Value |

| Chemical Name | Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| CAS Registry Number | 28358-72-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Structural Class | Tetrahydroisoquinoline (THIQ) / Bicyclic Lactam |

| Key Functional Handles | C3-Ester (hydrolyzable), N2-Lactam (alkylatable), C1-Carbonyl |

Strategic Synthesis Methodologies

The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline core requires the strategic formation of a six-membered lactam ring fused to an aromatic system. Two primary pathways dominate the literature, each selected based on available reagents, desired scalability, and tolerance for transition metals.

Pathway A: Isocyanate-Mediated Friedel-Crafts Cyclization (Industrial Standard)

This two-step sequence is the most robust and scalable method for generating the target lactam[3].

-

Mechanistic Causality : The reaction begins with the conversion of the primary amine of phenylalanine ethyl ester into an isocyanate using triphosgene. Triphosgene is selected over phosgene gas due to its solid state, allowing for precise stoichiometric control and superior safety profiles [3]. The resulting isocyanate acts as a highly reactive internal electrophile. Upon the introduction of a strong Lewis acid (Aluminum Chloride, AlCl₃), the isocyanate oxygen coordinates with the aluminum, drastically increasing the electrophilicity of the isocyanate carbon. This triggers an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) from the adjacent phenyl ring, seamlessly closing the six-membered lactam ring[2].

Pathway B: Transition-Metal Catalyzed Ortho-Palladation and Carbonylation

For highly regioselective applications or when harsh Lewis acids must be avoided, transition-metal catalysis offers an elegant alternative.

-

Mechanistic Causality : This pathway leverages directed C-H activation. The primary amine of the phenylalanine ester acts as a directing group, coordinating with a Palladium(II) catalyst to facilitate ortho-palladation of the aromatic ring. Subsequent exposure to Carbon Monoxide (CO) gas leads to the migratory insertion of CO into the Pd-C bond. A final reductive elimination step expels the palladium catalyst and closes the lactam ring. While highly efficient, this method is limited by the toxicity of CO gas and the cost of palladium.

Table 2: Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A (Friedel-Crafts) | Pathway B (Carbonylation) |

| Primary Reagents | Triphosgene, AlCl₃ | Pd(OAc)₂, CO Gas |

| Typical Yield | 75% – 85% | 60% – 65% |

| Scalability | High (Kilogram scale) | Moderate (Gram scale) |

| Key Advantage | Cost-effective, robust | Mild conditions, high regioselectivity |

| Primary Limitation | Requires strictly anhydrous conditions | Expensive catalyst, toxic CO handling |

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic routes starting from a common phenylalanine precursor.

Fig 1: Divergent synthesis pathways for Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Detailed Experimental Protocol (Pathway A)

The following step-by-step methodology details the high-yield synthesis of the target compound via the isocyanate intermediate. This protocol is designed as a self-validating system , ensuring that the success of each step can be analytically confirmed before proceeding[2].

Phase 1: Synthesis of Ethyl 2-isocyanato-3-phenylpropanoate

-

Preparation : Place DL-phenylalanine ethyl ester hydrochloride (1.0 equiv, ~50 mmol) in a flame-dried round-bottom flask. Apply high vacuum overnight to remove trace moisture.

-

Solvent Addition : Backfill with anhydrous Argon. Add anhydrous 1,4-dioxane (120 mL) to suspend the salt.

-

Reagent Introduction : Carefully add trichloromethyl chloroformate (diphosgene) or a solution of triphosgene (0.4 equiv) to the mixture. Causality: Dioxane is utilized because its boiling point (101°C) provides the optimal thermal energy required to drive the conversion of the amine salt to the isocyanate while venting off HCl gas.

-

Reflux : Gently reflux the mixture overnight under an inert atmosphere.

-

Self-Validating Checkpoint : Remove a 0.1 mL aliquot, evaporate the solvent, and run an IR spectrum. The reaction is complete when the broad N-H amine stretch (~3300 cm⁻¹) disappears, replaced by a sharp, intense isocyanate N=C=O stretch at 2250–2270 cm⁻¹ .

-

Isolation : Remove the solvent under reduced pressure. Distill the residue under high vacuum to yield the isocyanate intermediate as a clear oil.

Phase 2: Intramolecular Friedel-Crafts Cyclization

-

Activation : Dissolve the purified isocyanate intermediate (1.0 equiv) in strictly anhydrous methylene chloride (CH₂Cl₂, 100 mL) under Argon.

-

Catalysis : In small, controlled portions, add anhydrous Aluminum Chloride (AlCl₃, 2.0 equiv). Causality: A stoichiometric excess of AlCl₃ is required because the newly formed lactam product will coordinate with the Lewis acid, effectively sequestering it from the catalytic cycle.

-

Cyclization : Reflux the resulting mixture for 2 to 3 hours[2].

-

Quenching : Cool the reaction to room temperature, then place it in an ice-water bath. Slowly add cold water (100 mL) dropwise. Causality: This highly exothermic step destroys the aluminum-lactam complex, liberating the free product into the organic phase.

-

Self-Validating Checkpoint : Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The target lactam will appear as a distinct, UV-active spot with a lower Rf value than the isocyanate precursor.

-

Purification : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a crystalline solid or viscous oil. Final validation via ¹H NMR will show the characteristic disappearance of the ortho-aromatic proton and a distinct shift in the C3-methine proton.

References

-

Tang, L., Yang, Y.-S., & Ji, R.-Y. (2002). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Chinese Journal of Chemistry, 20(10), 1070-1072. URL:[Link]

-

Nallaganchu, B. R., et al. (2010). Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds. ACS Combinatorial Science, 12(6), 843-854. URL:[Link]

-

Vicente, J., Saura-Llamas, I., & Jones, P. G. (2007). Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. Organometallics, 26(10), 2768-2776. URL:[Link]

Sources

Evaluating the In Vitro Toxicity Profile of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Comprehensive Technical Guide

Executive Summary

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous novel therapeutics. Specifically, Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 28358-72-7)[1] is a highly versatile synthetic intermediate utilized in the development of antiviral agents, oncology drugs, and neurological modulators. However, the structural homology between THIQ derivatives and known endogenous neurotoxins necessitates rigorous, early-stage in vitro toxicity profiling. This whitepaper provides drug development professionals with a self-validating, mechanistically grounded framework for evaluating the cytotoxicity, neurotoxicity, and apoptotic signaling of this compound class across standard cell lines.

The 1-Oxo-THIQ Scaffold in Drug Discovery

The tetrahydroisoquinoline (THIQ) core is ubiquitous in alkaloid natural products and synthetic drugs. Recent drug discovery campaigns have heavily leveraged the 1-oxo-THIQ and related carboxylate derivatives. For instance, these scaffolds have been critical in synthesizing potent West Nile Virus (WNV) protease inhibitors[2], KRas inhibitors for colon cancer[2], and have even been explored in rapid synthesis pipelines for the COVID Moonshot project[3].

While the therapeutic index for many of these derivatives is favorable, the functionalization at the C3 position (such as the ethyl carboxylate group) and the C1 oxo-group significantly alters the molecule's lipophilicity, membrane permeability, and potential for off-target kinase or mitochondrial interactions.

Mechanistic Rationale for Toxicity Profiling

Understanding why a compound is toxic is as important as knowing if it is toxic. THIQ derivatives, particularly those structurally analogous to 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), exhibit concentration-dependent modulation of cellular survival pathways[4].

At elevated concentrations (typically >100 μM), specific THIQ derivatives can act as mitochondrial stressors. The primary mechanism of cytotoxicity involves the depolarization of the mitochondrial membrane potential (ΔΨm). This stress leads to the downregulation of the anti-apoptotic Bcl-2 gene and the concurrent activation of the pro-apoptotic Bax gene[5]. The resulting mitochondrial outer membrane permeabilization (MOMP) facilitates the release of cytochrome c, which triggers the apoptosome and initiates a caspase-9 to caspase-3/7 proteolytic cascade, culminating in apoptosis[5].

Mechanistic pathway of THIQ-induced apoptosis via mitochondrial stress and caspase activation.

Cell Line Selection Strategy

To construct a robust toxicity profile for Ethyl 1-oxo-THIQ-3-carboxylate, phenotypic anchoring across multiple distinct cell lines is required.

-

SH-SY5Y (Human Neuroblastoma): Essential for neurotoxicity screening. Because THIQs share structural similarities with MPTP (a known dopaminergic neurotoxin), evaluating viability in SH-SY5Y cells ensures early detection of CNS liabilities[4].

-

HepG2 (Human Hepatocellular Carcinoma): The industry standard for assessing basal hepatotoxicity and potential reactive metabolite formation via CYP450 enzymes.

-

HEK293 (Human Embryonic Kidney): Utilized to evaluate general, non-specific cytotoxicity and potential renal clearance toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be self-validating. This means incorporating orthogonal readouts and strict control parameters (e.g., Z'-factor calculations) to distinguish true compound toxicity from assay artifacts.

Protocol 1: Multiplexed High-Content Screening (Viability & Apoptosis)

Relying solely on metabolic assays (like MTT) can yield false positives if the compound transiently inhibits metabolism without causing cell death. We utilize a multiplexed approach combining ATP quantitation (CellTiter-Glo) with Caspase-3/7 activity (Caspase-Glo).

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2, SH-SY5Y, and HEK293 cells at 1×104 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve Ethyl 1-oxo-THIQ-3-carboxylate in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 500 μM. Crucial: Maintain a final DMSO concentration of ≤0.1% in all wells to prevent solvent-induced toxicity.

-

Controls: Include a vehicle control (0.1% DMSO) and a positive apoptosis control (10 μM Staurosporine).

-

Incubation: Expose cells to the compound for 48 hours.

-

Multiplex Readout:

-

Add Caspase-Glo 3/7 Reagent to the wells. Incubate for 30 minutes and read luminescence (measures apoptosis).

-

Subsequently, add CellTiter-Glo Reagent to the same wells to lyse cells and release ATP. Read luminescence (measures total viable cells).

-

-

Data Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.5 indicates a robust, validated assay.

Workflow for High-Content Screening of THIQ derivatives across multiple cell lines.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assessment via JC-1

Because THIQs are known mitochondrial stressors[4], assessing ΔΨm is a mandatory orthogonal validation step. JC-1 is a cationic dye that aggregates in healthy mitochondria (red fluorescence) but remains as a monomer in the cytoplasm of depolarized mitochondria (green fluorescence).

Step-by-Step Methodology:

-

Treatment: Treat SH-SY5Y cells with the established IC₅₀ concentration of Ethyl 1-oxo-THIQ-3-carboxylate for 24 hours.

-

Control: Use 50 μM FCCP (an uncoupler of oxidative phosphorylation) for 4 hours as a positive control for mitochondrial depolarization.

-

Staining: Wash cells with PBS and incubate with 2 μM JC-1 dye for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Harvest cells and analyze via flow cytometry. Measure the ratio of red (aggregate, ~590 nm) to green (monomer, ~529 nm) fluorescence. A decrease in the red/green ratio directly quantifies THIQ-induced mitochondrial toxicity.

Quantitative Data Presentation

Based on the structural class behavior of 1-oxo-THIQ derivatives and related analogs[2][4][5], the following table summarizes the expected quantitative toxicity thresholds. These benchmarks serve as a reference point for evaluating the specific Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivative.

| Cell Line | Tissue Origin | Primary Assay | Expected IC₅₀ Range (μM) | Mechanistic Marker Evaluated |

| HepG2 | Liver | CellTiter-Glo (ATP) | > 150 μM | General Hepatotoxicity / Metabolic impairment |

| SH-SY5Y | Brain | Caspase-Glo 3/7 | 50 - 150 μM | Neurotoxicity / MPTP-like Apoptosis |

| HEK293 | Kidney | Annexin V/PI | > 250 μM | Renal Clearance Toxicity / Necrosis |

| HCT116 | Colon | CellTiter-Glo (ATP) | 10 - 50 μM | Anti-proliferative (Often targeted in KRas assays) |

Note: An IC₅₀ > 100 μM in HepG2 and HEK293 generally indicates a favorable safety profile for early-stage synthetic intermediates, whereas heightened sensitivity in SH-SY5Y warrants further structural optimization to eliminate CNS liabilities.

Conclusion

Evaluating the toxicity of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate requires moving beyond simple live/dead screens. By employing a mechanistically grounded approach that investigates mitochondrial depolarization and caspase-mediated apoptosis across a strategically selected cell line panel, researchers can accurately map the compound's safety profile. The self-validating protocols detailed in this guide ensure that data generated is robust, reproducible, and directly applicable to hit-to-lead optimization campaigns.

References

-

ResearchGate. "Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds." URL: [Link]

-

PubMed. "Concentration-dependent opposite effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on markers of apoptosis: in vitro and ex vivo studies." URL:[Link]

-

IntechOpen. "Cytotoxicity Is the Key Test for In Vitro Toxicity." URL:[Link]

-

ChemRxiv. "Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates." URL:[Link]

Sources

- 1. 28358-72-7|Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Concentration-dependent opposite effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on markers of apoptosis: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Is the Key Test for In Vitro Toxicity | IntechOpen [intechopen.com]

Application Note: Synthesis Protocol for Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Rationale

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) scaffold is a privileged pharmacophore frequently utilized in the design of central nervous system (CNS) agents and viral protease inhibitors[1][2]. While traditional Pictet-Spengler reactions are standard for unoxidized tetrahydroisoquinolines, synthesizing the 1-oxo derivative directly via oxidation often leads to over-oxidation or poor yields.

To circumvent these issues, this application note details a robust, two-step synthetic methodology adapted from established literature for the analogous methyl ester[2][3]. The strategy relies on the conversion of DL-phenylalanine ethyl ester to an isocyanate intermediate, followed by an intramolecular Friedel-Crafts acylation.

Causality in Experimental Design

-

Isocyanate Formation: Utilizing trichloromethyl chloroformate (diphosgene) or triphosgene provides a controlled, anhydrous generation of the isocyanate. This avoids the use of highly toxic phosgene gas while maintaining high electrophilicity at the carbonyl carbon.

-

Intramolecular Cyclization: The use of anhydrous Aluminum Chloride ( AlCl3 ) as a Lewis acid is critical. It coordinates with the isocyanate oxygen, highly activating the carbonyl carbon for electrophilic aromatic substitution by the adjacent phenyl ring. Dichloromethane (DCM) is selected as the solvent because it is non-coordinating and stabilizes the highly polar transition state without deactivating the Lewis acid.

Synthetic Workflow Visualization

Workflow for the two-step synthesis of the target 1-oxo-tetrahydroisoquinoline.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and reaction conditions for a standard 50 mmol scale synthesis, ensuring a self-validating framework where theoretical yields can be strictly monitored.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| Step 1: Isocyanate Formation | ||||

| DL-Phenylalanine ethyl ester HCl | 229.70 | 1.0 | 11.48 g (50 mmol) | Starting Material |

| Trichloromethyl chloroformate | 197.83 | 1.4 | 8.4 mL (70 mmol) | Phosgenating Agent |

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 120 mL | Solvent |

| Step 2: Cyclization | ||||

| Ethyl 2-isocyanato-3-phenylpropanoate | 219.24 | 1.0 | ~10.9 g (50 mmol) | Intermediate |

| Aluminum Chloride ( AlCl3 ) | 133.34 | 2.0 | 13.3 g (100 mmol) | Lewis Acid Catalyst |

| Dichloromethane (Dry) | 84.93 | - | 100 mL | Solvent |

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-isocyanato-3-phenylpropanoate

This step converts the primary amine of the amino acid ester into a highly reactive isocyanate.

-

Preparation: Place DL-phenylalanine ethyl ester hydrochloride (11.48 g, 50 mmol) into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Pump the flask under high vacuum for 12 hours to remove trace moisture[3].

-

Solvent Addition: Backfill the flask with dry argon or nitrogen. Add 120 mL of anhydrous 1,4-dioxane.

-

Reagent Addition: Carefully add trichloromethyl chloroformate (8.4 mL, 70 mmol) via syringe. Safety Note: Perform this inside a well-ventilated fume hood due to the generation of HCl and potential phosgene gas.

-

Reaction: Attach a reflux condenser and gently reflux the mixture overnight (approx. 12-16 hours) under an inert atmosphere[2]. The heterogeneous mixture will gradually become homogeneous as the isocyanate forms.

-

Workup & Isolation: Evaporate the dioxane solvent under reduced pressure. Distill the resulting residue under high vacuum to isolate the pure ethyl 2-isocyanato-3-phenylpropanoate as a clear, viscous oil.

-

Validation Check: IR spectroscopy should show a strong, distinctive isocyanate (-N=C=O) stretching band around 2250–2270 cm⁻¹.

-

Step 2: Intramolecular Cyclization to Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This step utilizes Friedel-Crafts conditions to close the lactam ring.

-

Preparation: Dissolve the isolated ethyl 2-isocyanato-3-phenylpropanoate (~10.9 g, 50 mmol) in 100 mL of strictly anhydrous methylene chloride (DCM) in a 250 mL round-bottom flask under an inert atmosphere[2].

-

Lewis Acid Addition: Cool the solution slightly using a water bath. Add anhydrous Aluminum Chloride ( AlCl3 , 13.3 g, 100 mmol) in small portions over 15 minutes.

-

Causality Note: AlCl3 addition is highly exothermic and rapidly generates the active electrophilic species. Portion-wise addition prevents solvent boil-off and minimizes intermolecular side reactions (e.g., polymerization of the isocyanate)[3].

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for exactly 2 hours[2]. Monitor the disappearance of the isocyanate intermediate via TLC (Hexanes/Ethyl Acetate).

-

Quenching: Allow the reaction to cool to room temperature, then transfer the flask to an ice-water bath. Slowly and cautiously add 80 mL of cold distilled water to quench the active aluminum complexes. Stir vigorously for 30 minutes to break up the resulting aluminum hydroxide emulsion[3].

-

Extraction & Purification:

-

Separate the organic (DCM) layer from the aqueous layer.

-

Extract the aqueous layer twice more with 40 mL of DCM.

-

Combine the organic layers and wash with saturated NaHCO3 solution (50 mL), followed by brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

References

-

Design, Synthesis and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1, 2, 3, 4-tetrahydroisoquinoline and 1-Oxo-1, 2-dihydroisoquinoline Scaffolds - PMC. nih.gov. Available at:[Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. researchgate.net. Available at:[Link]

-

Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds | ACS Combinatorial Science. acs.org. Available at:[Link]

Sources

Application Note: Comprehensive HPLC Method Development for the Analysis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary & Analyte Profile

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 28358-72-7) is a highly valued chiral building block utilized in the synthesis of peptidomimetics and targeted therapeutics, such as CXCR4 antagonists[1]. Structurally, it is a tetrahydroisoquinoline (THIQ) derivative characterized by a lactam group (1-oxo), an ethyl ester at the C3 position, and a stereogenic center at C3.

Because the pharmacological efficacy of THIQ-derived drugs is heavily dependent on stereochemistry, analytical control requires a dual-pathway approach: Reverse-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC (NP-HPLC) for enantiomeric excess (e.e.) determination[2].

Table 1: Analyte Physicochemical Properties

| Property | Specification | Chromatographic Implication |

| Chemical Name | Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Target analyte for assay and purity. |

| CAS Number | 28358-72-7 | Unique identifier[1]. |

| Molecular Formula | C₁₂H₁₃NO₃ (MW: 219.24 g/mol ) | Determines mass spectral parameters. |

| Key Functional Groups | Lactam, Ethyl Ester, Aromatic Ring | Neutral nitrogen; strong UV absorbance. |

| UV Maxima | ~210 nm, ~254 nm | Optimal detection wavelengths[3]. |

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be driven by the molecule's physicochemical realities.

Achiral RP-HPLC (Chemical Purity)

Unlike standard THIQ molecules that possess a basic secondary amine requiring aggressive pH control to prevent peak tailing, the 1-oxo derivative is a lactam . The nitrogen lone pair is delocalized into the carbonyl group, rendering it electronically neutral. Consequently, high-concentration amine-suppressing buffers are unnecessary. However, the ester and lactam carbonyls act as strong hydrogen-bond acceptors. We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase (pH ~2.0) to fully protonate residual unendcapped silanols on the C18 stationary phase, eliminating secondary retention mechanisms and ensuring perfectly symmetrical peaks. A gradient elution is employed to separate polar hydrolysis products (e.g., the free carboxylic acid) from the parent ester[2].

Chiral NP-HPLC (Enantiomeric Excess)